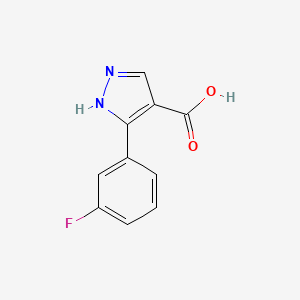

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVSMYJDZQWISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479729 | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-69-7 | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document details a plausible synthetic route, outlines the necessary experimental procedures, and provides expected analytical data for the characterization of the title compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with the appropriate substituted acetophenone. A widely utilized and effective strategy involves the Vilsmeier-Haack formylation of a semicarbazone intermediate, followed by oxidation to yield the desired carboxylic acid.

A plausible synthetic pathway is outlined below:

Experimental Protocols

Step 1: Synthesis of 3-Fluorophenylacetophenone Semicarbazone

-

To a solution of 3-fluoroacetophenone (1 equivalent) in a mixture of ethanol and water, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude semicarbazone. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

-

In a fume hood, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

-

To this freshly prepared reagent, add the 3-fluorophenylacetophenone semicarbazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Suspend the 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the suspension at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, quench any excess permanganate by adding a small amount of ethanol or sodium bisulfite.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.

-

Filter the white solid, wash with cold water, and dry under vacuum to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below is a summary of the expected characterization data.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 200-220 °C (by analogy to similar structures) |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl group, the pyrazole proton, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH |

| ~8.3 | Singlet | 1H | Pyrazole C5-H |

| ~7.7 - 7.8 | Multiplet | 2H | Ar-H |

| ~7.4 - 7.5 | Multiplet | 1H | Ar-H |

| ~7.1 - 7.2 | Multiplet | 1H | Ar-H |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~161 - 164 (d, ¹JCF) | Ar C-F |

| ~145 - 150 | Pyrazole C3 |

| ~135 - 140 | Pyrazole C5 |

| ~130 - 132 (d) | Ar-CH |

| ~125 - 128 | Ar C-ipso |

| ~120 - 123 (d) | Ar-CH |

| ~115 - 118 (d) | Ar-CH |

| ~112 - 115 (d) | Ar-CH |

| ~110 - 115 | Pyrazole C4 |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch (pyrazole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1580, ~1490 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1250 | Strong | C-F stretch |

| ~1220 | Strong | C-O stretch (carboxylic acid) |

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization is depicted in the following diagram.

This guide provides a robust framework for the successful synthesis and thorough characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices and to consult relevant literature for further details on the described reactions.

Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physicochemical properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of experimental data in public literature for this specific compound, this document outlines standardized experimental protocols for the determination of these key parameters. A representative synthetic route for this class of compounds is also presented.

Core Physicochemical Data

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| CAS Number | 266938-95-6 |

| Melting Point | Data not available |

| pKa | Data not available |

| Aqueous Solubility | Data not available |

| LogP (Octanol/Water) | Data not available |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Melting Point Method [1][2][3][4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar calibrated digital device.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range. For unknown compounds, a preliminary rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a slower heating rate.[4]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low, to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Alternative Methodology: UV-Vis or NMR Spectroscopy [5][6] The pKa can also be determined by measuring the change in the UV-Vis absorbance spectrum or NMR chemical shifts as a function of pH.[5][6] A series of buffered solutions of varying known pH are prepared, and the spectrum of the compound is recorded in each. The spectral data is then plotted against pH, and the resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa.[5]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a potential drug candidate.

Methodology: Shake-Flask Method [7]

-

Equilibration: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Agitation: The resulting suspension is agitated in a sealed container at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pore filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method [8]

-

Phase Preparation: 1-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

-

Analysis: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8][9]

Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and widely used method for the synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids involves the reaction of a β-ketoester with hydrazine, followed by hydrolysis. A logical workflow for such a synthesis is depicted below.

Caption: Representative synthesis workflow for this compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a detailed overview of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a comprehensive understanding of its potential synthesis, biological activities, and applications.

| Parameter | Value |

| CAS Number | 879996-69-7 |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| Canonical SMILES | C1=CC(=CC=C1F)C2=CNNC2=C(O)=O |

| Physical Description | Solid (predicted) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and robust method for the synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids involves a multi-step process. A widely applicable approach is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of activated aromatic and heterocyclic compounds.[1] Another common route involves the cyclization of a hydrazone precursor.

Below is a representative experimental protocol for the synthesis of a 3-aryl-1H-pyrazole-4-carboxylic acid derivative, which can be adapted for the synthesis of this compound. The synthesis generally proceeds via the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid.

Representative Synthesis of a 3-Aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction:

-

Reagent Preparation: A Vilsmeier-Haack reagent is typically prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

-

Reaction with Hydrazone: The appropriate acetophenone hydrazone (in this case, 3-fluoroacetophenone hydrazone) is then added to the freshly prepared Vilsmeier-Haack reagent.

-

Reaction Conditions: The reaction mixture is typically heated at 60-70°C for several hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with a base, such as sodium bicarbonate (NaHCO₃), to precipitate the product.

-

Purification: The crude 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol.

Oxidation to Carboxylic Acid:

-

The purified pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution.

-

The reaction mixture is typically stirred at room temperature until the purple color of the permanganate disappears.

-

The manganese dioxide formed is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The final product can be further purified by recrystallization.

Logical Workflow for Synthesis

Caption: General synthetic workflow for 3-aryl-1H-pyrazole-4-carboxylic acids.

Potential Biological Activities and Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] While specific biological data for this compound is scarce, the activities of structurally similar compounds suggest its potential as a kinase inhibitor.

Many pyrazole-containing compounds have been developed as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have been shown to inhibit Aurora-A kinase with IC₅₀ values in the sub-micromolar range.[3] Furthermore, other pyrazole derivatives have demonstrated potent inhibitory activity against kinases such as FLT3, CDK, and ROCK-II.

Quantitative Data for Structurally Related Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | Aurora-A | 160 | [3] |

| Pyrazole-3-carboxamide derivative | FLT3 | 8 | |

| Pyrazole-3-carboxamide derivative | CDK2 | - | |

| Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane | ROCK-II | ~3 |

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways crucial for cell proliferation and survival. A potential mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling cascade, such as the MAPK/ERK pathway.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a fluorinated heterocyclic compound with a confirmed chemical identity. While detailed experimental and biological data for this specific molecule are not widely available, the rich chemistry and diverse biological activities of the pyrazole class of compounds suggest its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established for analogous structures, and its structural features are consistent with those of known kinase inhibitors. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential, particularly in the context of oncology and inflammatory diseases. Researchers are encouraged to use the provided information as a foundation for designing novel experimental studies.

References

Spectroscopic and Synthetic Profile of Phenyl-Pyrazole Carboxylic Acids: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid and Related Analogues

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from analogous compounds and fundamental principles of spectroscopy.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Notes |

| Pyrazole-H | ~8.0 - 8.5 (s, 1H) | The chemical shift of the proton on the pyrazole ring. |

| Phenyl-H | ~7.2 - 7.8 (m, 4H) | Complex multiplet for the four protons on the 3-fluorophenyl ring. |

| Carboxyl-OH | >12.0 (br s, 1H) | Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl-C | ~165 - 175 | Carboxylic acid carbonyl carbon. |

| Phenyl-C (C-F) | ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) | Carbon bearing the fluorine atom, showing a large coupling constant. |

| Phenyl-C | ~110 - 140 | Aromatic carbons of the fluorophenyl ring. |

| Pyrazole-C | ~110 - 150 | Carbons of the pyrazole ring. |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Values | Notes |

| IR Spectroscopy | ||

| O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[1][2] |

| C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong) | Strong absorption for the carbonyl group.[1] |

| C=C and C=N stretch | 1400-1600 cm⁻¹ | Aromatic and pyrazole ring stretching vibrations. |

| C-F stretch | 1000-1300 cm⁻¹ | Carbon-fluorine bond stretching. |

| Mass Spectrometry | ||

| Molecular Ion [M]⁺ or [M+H]⁺ | m/z ≈ 208 or 209 | Calculated for C₁₀H₇FN₂O₂. |

| Fragmentation | Expected fragments would involve loss of H₂O, CO, and CO₂ from the carboxylic acid group. |

General Experimental Protocols

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids typically involves a multi-step process. While a specific protocol for this compound is not detailed in the provided results, a general synthetic route can be inferred from procedures for analogous compounds. A common approach is the Vilsmeier-Haack reaction followed by oxidation.

1. Synthesis of 1-Aryl-2-phenylhydrazone:

-

An appropriately substituted acetophenone (e.g., 3-fluoroacetophenone) is reacted with a hydrazine derivative in a suitable solvent like ethanol, often with an acid catalyst.

2. Vilsmeier-Haack Cyclization to form Pyrazole-4-carbaldehyde:

-

The resulting hydrazone is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 3-aryl-1H-pyrazole-4-carbaldehyde.[3]

3. Oxidation to Carboxylic Acid:

-

The pyrazole-4-carbaldehyde is then oxidized to the target carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or chromic acid, under appropriate reaction conditions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: Figure 1. General Workflow for Spectroscopic Analysis

References

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities. This class of heterocyclic compounds, characterized by a five-membered ring with two adjacent nitrogen atoms and an appended carboxylic acid group or its derivative, has been the focus of extensive research. The versatile nature of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. This technical guide provides an in-depth overview of the significant biological activities of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts. Pyrazole and its derivatives are pharmacologically important active scaffolds that possess almost all types of pharmacological activities.[1][2]

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary mechanism through which pyrazole carboxylic acid derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers. Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[7] By inhibiting CDK2, pyrazole derivatives can halt the cell cycle at the G1/S checkpoint, preventing the proliferation of cancer cells and inducing apoptosis.[7]

Below is a diagram illustrating the cell cycle regulation by the CDK2/Cyclin E complex and the point of inhibition by pyrazole carboxylic acid derivatives.

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of pyrazole carboxylic acid derivatives is commonly evaluated using the MTT assay, with results reported as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 1 | A549 (Lung) | 26 | [8] |

| Pyrazole Derivative 2 | MCF-7 (Breast) | 0.16 | [8] |

| Pyrazole Derivative 3 | HCT116 (Colon) | 0.39 | [8] |

| Pyrazole-benzimidazole hybrid | MCF-7 (Breast) | 0.57 | |

| Pyrazole-benzimidazole hybrid | B16-F10 (Melanoma) | 0.49 | |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative | HeLa (Cervical) | 10.41 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative | DU-145 (Prostate) | 10.77 | [9] |

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for all pyrazole derivatives are not fully elucidated and can vary. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [5] |

| Pyrazolylthiazole carboxylic acid 2h | Gram-positive bacteria | 6.25 | [10] |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [11] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [11] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [11] |

| Imidazothiadiazole-pyrazole 21c | Multi-drug resistant bacteria | 0.25 | [2] |

| Imidazothiadiazole-pyrazole 23h | Multi-drug resistant bacteria | 0.25 | [2] |

Anti-inflammatory Activity

Several pyrazole carboxylic acid derivatives have shown potent anti-inflammatory properties, comparable to commercially available non-steroidal anti-inflammatory drugs (NSAIDs). Many well-known NSAIDs, such as celecoxib, contain a pyrazole core.

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.

| Compound/Derivative | Edema Inhibition (%) | Time Point (hours) | Reference |

| Pyrazolylthiazole carboxylate 1p | 93.06 | 3 | [10] |

| Pyrazolylthiazole carboxylic acid 2c | 89.59 | 3 | [10] |

| Pyrazolylthiazole carboxylic acid 2n | 89.59+ | 3 | [10] |

| Pyrazoline 4b | 31.41 | 1 | [12] |

| Pyrazoline 4c | 36.78 | 1 | [12] |

| Pyrazoline 4f | 40.61 | 1 | [12] |

| Pyrazolone Derivative 10 | > Indomethacin | 4 | [13] |

| Pyrazolone Derivative 12 | > Indomethacin | 4 | [13] |

| Pyrazolone Derivative 16 | > Indomethacin | 4 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of the key experimental protocols for synthesizing pyrazole carboxylic acid derivatives and evaluating their biological activities.

General Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

A common and versatile method for synthesizing pyrazole-5-carboxylic acid derivatives is through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[14] This is often followed by ester hydrolysis to yield the carboxylic acid.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

The Rise of Pyrazole-3-Carboxylic Acids: A Technical Guide to Their Role as Enzyme Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, pyrazole-3-carboxylic acids have garnered significant attention for their potent and selective inhibition of a wide array of enzymes implicated in various diseases, including cancer, inflammation, and viral infections.[1][3][4] This technical guide provides an in-depth overview of the discovery and development of pyrazole-3-carboxylic acid derivatives as enzyme inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of pyrazole-3-carboxylic acid derivatives has been extensively evaluated against several key enzyme targets. The following tables summarize the quantitative data from various studies, providing a comparative landscape of their efficacy.

Table 1: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][6] Pyrazole-3-carboxylic acid derivatives have shown significant promise as inhibitors of various protein kinases.

| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |

| 8t | FLT3 | 0.089 | [7] |

| CDK2 | 0.719 | [7] | |

| CDK4 | 0.770 | [7] | |

| FN-1501 | FLT3 | 2.33 | [7] |

| CDK2 | 1.02 | [7] | |

| CDK4 | 0.39 | [7] | |

| Compound 30 | BRAF (V600E) | 190 | [8] |

Table 2: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are involved in pH regulation and are targets for diuretics and anti-glaucoma agents. Certain isoforms are also implicated in cancer.[9][10]

| Compound Class | Target Isozyme | Ki Range (nM) | Reference |

| Pyrazole-carboxamides | hCA I | 63 - 3368 | [10] |

| hCA II | 7 - 4235 | [10] | |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA I & II | > 10,000 | [9] |

| hCA IX & XII | 4,000 - 50,000 | [9] | |

| 3H-pyrazol-3-ones (P1-7) | hCA I | 17.4 - 40.7 | [3] |

| hCA II | 16.1 - 55.2 | [3] |

Table 3: Inhibition of Viral and Other Enzymes

The versatility of the pyrazole-3-carboxylic acid scaffold extends to enzymes from viral pathogens and other disease-relevant targets.[11][12]

| Compound ID/Class | Target Enzyme | EC50 / IC50 / Ki | Reference |

| Compound 53 | Dengue Virus (DENV) NS2B-NS3 Protease | 2.2 µM (EC50) | [11][12] |

| Compound 30 | DENV-2 (antiviral activity) | 4.1 µM (EC50) | [11][12] |

| Compound 50 | DENV Protease | 7.9 µM (IC50) | [11] |

| ZIKV Protease | 8.3 µM (IC50) | [11] | |

| WNV Protease | 32 µM (IC50) | [11] | |

| 1,5-Diaryl pyrazole-3-carboxamides | COX-2/sEH | - | [1] |

| Pyrazole [3,4–d] pyridazine derivatives | Acetylcholinesterase (AChE) | 394.77 - 952.93 nM (Ki) | [3] |

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery research. This section outlines the typical protocols used for the synthesis and evaluation of pyrazole-3-carboxylic acid derivatives as enzyme inhibitors.

General Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

A common synthetic route to pyrazole-3-carboxylic acids involves the reaction of a furandione with a hydrazone in a one-step, solvent-less reaction under heating. The resulting pyrazole-3-carboxylic acid can then be converted to its acid chloride, which serves as a versatile intermediate for the synthesis of a variety of carboxamide derivatives by reacting with different amines or sulfonamides.[10]

In Vitro Enzyme Inhibition Assay (General Protocol)

The following protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme. Specific reagents and conditions will vary depending on the enzyme.

-

Enzyme and Substrate Preparation : The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

-

Compound Dilution : Test compounds are serially diluted, typically in DMSO, to create a range of concentrations.

-

Assay Reaction :

-

In a 96-well plate, the assay buffer, cofactors (if required), and the test compound at various concentrations are added.

-

Control wells containing only DMSO (for total enzyme activity) and a known inhibitor (positive control) are included.

-

The enzyme is added to all wells.

-

The plate is incubated to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the substrate to all wells. The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[9]

Signaling Pathways and Logical Relationships

Understanding the biological context in which the target enzyme operates is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by pyrazole-3-carboxylic acid derivatives and the logical flow of a drug discovery program.

Aberrant Kinase Signaling in Cancer

Many pyrazole-3-carboxylic acid derivatives target protein kinases that are components of signaling pathways controlling cell growth, proliferation, and survival. In cancer, these pathways are often hyperactivated.[5]

Logical Workflow of Drug Discovery

The discovery of novel enzyme inhibitors follows a logical progression from initial identification to lead optimization and preclinical evaluation.

Conclusion

Pyrazole-3-carboxylic acid derivatives represent a versatile and potent class of enzyme inhibitors with broad therapeutic potential. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective inhibitors for a range of enzyme targets.[11][13] The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery and provide a valuable resource for researchers in the field. Continued exploration of this chemical space is likely to yield novel clinical candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Therapeutic Avenues for 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into the potential therapeutic targets of the specific derivative, 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this exact compound is limited in publicly accessible literature, this document extrapolates potential targets and mechanisms of action based on robust structure-activity relationship data from closely related analogs. The primary therapeutic areas identified include anti-inflammatory, anticancer, and antifungal applications, with Cyclooxygenase-2 (COX-2), Aurora Kinase B, and Succinate Dehydrogenase (SDH) emerging as key potential targets. This guide provides a comprehensive overview of the quantitative data for analogous compounds, detailed experimental protocols for target evaluation, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Targets and Quantitative Data

Based on the analysis of structurally similar compounds, three primary therapeutic targets have been identified for the 3-phenyl-1H-pyrazole-4-carboxylic acid scaffold. It is important to note that the following quantitative data pertains to analogs and derivatives, and serves as a predictive guide for the potential activity of this compound.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

The 3-phenyl-1H-pyrazole-4-carboxylic acid core is a well-established pharmacophore for the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |

| Pyrazole-based benzenesulfonamides | COX-2 | 0.019 - 0.061 | 14.35 - 22.21 | Celecoxib |

| Thymol–pyrazole hybrids | COX-2 | 0.043 - 0.068 | 151 - 316 | Celecoxib |

| Pyrazole–pyridazine hybrids | COX-2 | 1.15 - 20.71 | - | Celecoxib |

Anticancer Activity: Aurora Kinase B Inhibition and Cellular Proliferation

Derivatives of the pyrazole scaffold have demonstrated significant anticancer activity, with some analogs targeting key cell cycle regulators like Aurora Kinase B. The data below also includes cytotoxic activity against various cancer cell lines.

| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference Compound |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | 0.16 | - |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | HCT116 (Colon Cancer) | 0.39 | - |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | MCF-7 (Breast Cancer) | 0.46 | - |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | 6.45 - 14.97 | Paclitaxel |

| Pyrazole-linked benzimidazoles | Aurora A/B Kinase | - | - |

| Pyrazole-based compounds | WM266.5 (Melanoma) | 0.45 - 0.72 | - |

| Pyrazole-based compounds | MCF-7 (Breast Cancer) | 0.97 - 1.31 | - |

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Carboxamide derivatives of pyrazoles are known to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, leading to potent antifungal effects.

| Compound/Derivative Class | Fungal Species | MIC/EC50 (µg/mL) | Reference Compound |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Colletotrichum orbiculare | - | Boscalid |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Rhizoctonia solani | 0.37 | Carbendazol |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Phytophthora infestans | - | Boscalid |

| N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 50 µg/mL | - |

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer (e.g., Tris-HCl)

-

Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in pre-chilled assay buffer.

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture: To each well of a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Detection: Measure the product formation (e.g., prostaglandin H2) over time using a microplate reader at the appropriate wavelength for the chosen detection method.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for In Vitro COX Inhibition Assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized fungal inoculum

-

RPMI-1640 medium (or other suitable broth)

-

Test compound dissolved in DMSO

-

96-well microplates

-

Incubator

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the microtiter plate wells using the broth medium.

-

Inoculation: Add a standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth in the control well (no compound). This can be assessed visually or by measuring the optical density with a microplate reader.[2][3]

Signaling Pathways and Mechanisms of Action

COX-2 Signaling Pathway in Inflammation and Cancer

Cyclooxygenase-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. In cancer, the COX-2/PGE2 pathway promotes tumor growth, angiogenesis, and metastasis.[4][5]

COX-2 Signaling Pathway and Inhibition.

Aurora Kinase B in Cell Cycle Regulation

Aurora Kinase B is a crucial serine/threonine kinase that plays a central role in mitosis, ensuring proper chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[6][7]

Role of Aurora Kinase B in Mitosis.

Succinate Dehydrogenase in Fungal Respiration

Succinate Dehydrogenase (SDH), or Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.[8][9]

Inhibition of Fungal Succinate Dehydrogenase.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents targeting inflammation, cancer, and fungal infections. The data from analogous compounds strongly suggest that key targets for this molecule could include COX-2, Aurora Kinase B, and Succinate Dehydrogenase. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to initiate the biological evaluation of this specific compound. Future research should focus on the synthesis and in vitro testing of this compound against these identified targets to confirm its activity and selectivity. Subsequent studies can then progress to cell-based assays and in vivo models to establish its therapeutic potential. The structural insights and methodologies presented in this guide are intended to accelerate the discovery and development process for this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-substituted pyrazole compounds

An In-Depth Technical Guide to Tautomerism in 3-Substituted Pyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, valued for their versatile biological activities.[1][2][3] A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions.[1][2] For 3-substituted pyrazoles, annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms, is the most prominent form. The position of this equilibrium is highly sensitive to the electronic nature of the substituent at the C3 position, solvent effects, temperature, and physical state.[1] Understanding and predicting the predominant tautomeric form is paramount for rational drug design, as different tautomers can exhibit distinct hydrogen bonding patterns, dipole moments, and shapes, thereby altering their interaction with biological targets. This guide provides a comprehensive overview of the principles governing tautomerism in 3-substituted pyrazoles, details the experimental and computational methods used for its study, and presents quantitative data to aid researchers in this field.

The Phenomenon of Annular Tautomerism

In N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two adjacent nitrogen atoms. When the pyrazole ring is asymmetrically substituted, for instance at the C3 position, this proton exchange leads to two distinct tautomeric forms. This is known as annular tautomerism.[1][4] For a 3-substituted pyrazole, the equilibrium is between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers.

Caption: Annular tautomerism in 3-substituted pyrazoles.

In addition to annular tautomerism, certain substituents can introduce other forms, such as side-chain tautomerism. For example, 3-hydroxypyrazoles can exist in equilibrium with their pyrazol-3-one form, and 3-aminopyrazoles can theoretically form an imino tautomer, although the amino forms are predominantly observed.[4][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by several interconnected factors.

Substituent Effects

The electronic properties of the substituent at the C3/C5 position are a primary determinant of tautomeric preference. Computational and experimental studies have established a general principle:[1][6]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -CH₃ stabilize the tautomer where the substituent is at the C3 position. These groups donate electron density to the ring, favoring the adjacent pyrrole-like NH group.[1][7]

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -COOH, and -CF₃ favor the tautomer where the substituent is at the C5 position.[1][6] This places the EWG further from the acidic NH proton and adjacent to the more basic, pyridine-like nitrogen atom.

Caption: Influence of substituent electronic effects on tautomer stability.

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers through intermolecular interactions, particularly hydrogen bonding.[1]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, actively participating in intermolecular proton transfer and lowering the energy barrier between tautomers.[1] They can shift the equilibrium by preferentially solvating one tautomer over the other.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors. Their influence is significant, and DMSO, in particular, is known to slow the proton exchange rate sufficiently to allow for the observation of distinct tautomers by NMR.[1]

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these solvents, pyrazoles tend to self-associate, forming dimers or other oligomers through intermolecular hydrogen bonds.[5][8] This self-association can favor a specific tautomer. For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a hydrogen-bonded dimer in CDCl₃.[5]

Physical State and Temperature

In the solid state, the crystal packing forces lock the molecule into a single, specific tautomeric form, which can be unambiguously identified by X-ray crystallography.[1][5][9] This solid-state structure may not be the most stable tautomer in solution. Temperature also affects the equilibrium; low-temperature NMR studies are often employed to slow the rate of proton exchange to the point where signals from individual tautomers can be resolved and quantified.[1][9]

Quantitative Data on Tautomeric Equilibria

The relative stability of tautomers is often quantified by the equilibrium constant (KT) and the difference in Gibbs free energy (ΔG).

Table 1: Influence of Substituents on Tautomer Stability of 3(5)-Substituted Pyrazoles.

| Substituent (R) | Favored Tautomer | Method | Conditions | Key Findings & Reference |

|---|---|---|---|---|

| -NH₂ | 3-Amino | DFT (B3LYP) | Gas Phase | 3-amino tautomer is more stable by ~10.7 kJ/mol.[7] |

| -NH₂ (4-CN) | 3-Amino | NMR, X-ray, DFT | DMSO-d₆, Solid | Both tautomers observed in DMSO; only 3-amino form in solid state.[10] |

| -OH | 3-Hydroxy | X-ray, NMR | Solid, CDCl₃ | Predominantly exists as the 3-hydroxy tautomer, forming dimers.[5][8] |

| -Phenyl | 3-Phenyl | Low-Temp. NMR | THF | Mixture rich in the 3-phenyl tautomer.[9] |

| -CF₃ | 3-CF₃ | NMR, DFT | Solution | Tautomer with CF₃ at C3 is more stable.[1] |

| -COOH | 5-Carboxy | DFT | Gas Phase | The 5-substituted tautomer is favored.[6] |

| -NO₂ | 5-Nitro | X-ray, DFT | Solid, Gas Phase | The 5-nitro tautomer is more stable.[1][11] |

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][12]

-

Objective: To identify and quantify the tautomers present in solution.

-

Methodology:

-

Sample Preparation: Dissolve the 3-substituted pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈). DMSO-d₆ is often preferred as it can slow down proton exchange.

-

¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. In cases of rapid exchange, averaged signals for the C3 and C5 carbons and their attached protons will be observed.[1]

-

Low-Temperature NMR: If exchange is fast, lower the temperature of the NMR probe incrementally (e.g., from 298 K down to 180 K) until the exchange slows on the NMR timescale. At this point, the broad, averaged signals will resolve into sharp, distinct signals for each tautomer.

-

Signal Assignment: Use 2D NMR techniques (HSQC, HMBC, NOESY) to unambiguously assign the signals to the 3-substituted and 5-substituted tautomers. For example, a NOE correlation between the pyrazole N-H proton and the substituent can confirm its relative position.[11]

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations and calculate the equilibrium constant (KT).

-

-

¹⁵N NMR: This technique is highly sensitive to the local electronic environment of the nitrogen atoms. The "pyrrole-like" (N-H) and "pyridine-like" (N) nitrogens have distinct chemical shifts, allowing for clear differentiation between tautomers.[1][5][8]

Caption: Experimental workflow for NMR analysis of pyrazole tautomerism.

X-ray Crystallography

This method provides definitive structural information in the solid state.

-

Objective: To determine the precise tautomeric form and intermolecular interactions in a crystal.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to determine the electron density map. Refine the atomic positions to generate a final, unambiguous 3D model of the molecule.[5][8] The position of the hydrogen atom on the pyrazole nitrogen will definitively identify the tautomer present in the crystal lattice.[9][11]

-

Computational Chemistry

Theoretical calculations are invaluable for predicting tautomer stabilities and complementing experimental data.

-

Objective: To calculate the relative energies of tautomers and predict the equilibrium position.

-

Methodology:

-

Structure Building: Build the 3D structures of all possible tautomers in silico.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[1][7][13]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Calculate the single-point energies of the optimized structures. Solvation effects can be included using a continuum solvent model like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.[14]

-

Analysis: Compare the final Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be the more stable and abundant form. The energy difference can be used to calculate a theoretical KT.

-

Caption: Workflow for the computational study of pyrazole tautomerism.

Implications for Drug Development

The tautomeric state of a pyrazole-containing drug candidate is not a trivial structural detail. It directly impacts:

-

Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns, which can lead to vastly different binding affinities and orientations within a protein active site.

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), solubility, and membrane permeability, all of which are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Intellectual Property: Different tautomers of the same compound can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of 3-substituted pyrazoles is a complex equilibrium governed by a subtle interplay of substituent electronics, solvent interactions, and physical state. For professionals in drug discovery and development, a thorough characterization of the tautomeric behavior of any pyrazole-based lead compound is essential. A multi-faceted approach, combining high-level computational analysis with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, is the most reliable strategy to confidently determine tautomeric preferences. This understanding is fundamental to establishing accurate structure-activity relationships (SAR) and optimizing compounds for therapeutic success.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 14. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 3,4-Disubstituted-1H-Pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Disubstituted-1H-pyrazoles are a pivotal class of heterocyclic compounds frequently encountered in medicinal chemistry and materials science. Their versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have established them as privileged scaffolds in drug discovery.[1] The precise control of substituent placement on the pyrazole ring is crucial for modulating their pharmacological profiles. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the regioselective synthesis of 3,4-disubstituted-1H-pyrazoles.

Synthetic Strategies Overview

The regioselective synthesis of 3,4-disubstituted pyrazoles can be broadly achieved through several key strategies, including multicomponent reactions, cycloaddition reactions, and condensations involving functionalized precursors. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

Method 1: Sc(OTf)₃-Mediated One-Pot Synthesis from Epoxides and Hydrazine

This method provides a straightforward approach to 3,4-disubstituted 1H-pyrazoles from readily available epoxides and hydrazine, utilizing a scandium triflate catalyst.[2] The reaction proceeds through an intermediate pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

Experimental Protocol

-

Reaction Setup: To a solution of the epoxide (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) in a round-bottom flask, add Sc(OTf)₃ (5-10 mol%).

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the initial reaction, add N-bromosuccinimide (NBS) (1.1 mmol) to the mixture to facilitate the oxidation of the intermediate pyrazoline to the pyrazole.[2]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

| Entry | Epoxide Substrate | Product | Yield (%) |

| 1 | Styrene Oxide | 3-Phenyl-1H-pyrazole | 85 |

| 2 | Propylene Oxide | 3-Methyl-1H-pyrazole | 78 |

| 3 | Cyclohexene Oxide | 4,5,6,7-Tetrahydro-1H-indazole | 82 |

(Yields are representative and may vary based on specific substrates and reaction conditions.)

Method 2: [3+2] Cycloaddition of α-Diazoesters and Ynones

The [3+2] cycloaddition reaction between α-diazoesters and ynones, catalyzed by a Lewis acid such as Al(OTf)₃, offers a highly regioselective route to polysubstituted pyrazoles.[3] This cascade reaction involves cycloaddition, a 1,5-ester shift, a 1,3-H shift, and an N-H insertion process.

Experimental Protocol

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the ynone (1.0 mmol) in a dry solvent like dichloromethane (DCM) (5 mL).

-

Catalyst Addition: Add Al(OTf)₃ (10 mol%) to the solution and stir for 10 minutes at room temperature.

-

Addition of Diazo Compound: Slowly add a solution of the alkyl α-diazoacetate (1.2 mmol) in DCM (2 mL) to the reaction mixture over 30 minutes using a syringe pump.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench it with water and extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Presentation

| Entry | Ynone | α-Diazoacetate | Product | Yield (%) |

| 1 | 1-Phenyl-2-propyn-1-one | Ethyl 2-diazopropanoate | Ethyl 5-benzoyl-3-methyl-1H-pyrazole-4-carboxylate | 92 |

| 2 | 1,3-Diphenyl-2-propyn-1-one | Methyl 2-diazoacetate | Methyl 5-benzoyl-3-phenyl-1H-pyrazole-4-carboxylate | 85 |

| 3 | 1-(Thiophen-2-yl)-2-propyn-1-one | Ethyl 2-diazopropanoate | Ethyl 3-methyl-5-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate | 88 |

(Yields are representative and may vary based on specific substrates and reaction conditions.)[3]

Method 3: Sequential Suzuki Coupling and Condensation of Iodochromones

This three-component method provides access to 3,4-diarylpyrazoles through a sequential Suzuki coupling of iodochromones with arylboronic acids, followed by a condensation reaction with hydrazine.[4][5][6]

Experimental Protocol

-

Suzuki Coupling: In a reaction vessel, combine the iodochromone (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Heating: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC).

-

Condensation: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 mmol) and continue stirring. The reaction may require further heating.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Data Presentation

| Entry | Iodochromone | Arylboronic Acid | Product | Yield (%) |

| 1 | 3-Iodo-4H-chromen-4-one | Phenylboronic acid | 3-Phenyl-4-(2-hydroxyphenyl)-1H-pyrazole | 95 |

| 2 | 3-Iodo-4H-chromen-4-one | 4-Methoxyphenylboronic acid | 4-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole | 89 |

| 3 | 3-Iodo-4H-chromen-4-one | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-1H-pyrazole | 92 |

(Yields are representative and may vary based on specific substrates and reaction conditions.)[6]

Conclusion

The methods detailed in these application notes represent robust and regioselective strategies for the synthesis of 3,4-disubstituted-1H-pyrazoles. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. These protocols provide a solid foundation for researchers to access this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

- 1. Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Coupling of Pyrazole Carboxylic Acids with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a pyrazole carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry and drug development. The resulting pyrazole carboxamide scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] The versatility of the pyrazole ring, with its capacity for substitution and its ability to engage in various non-covalent interactions, makes it an attractive moiety for the design of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the efficient coupling of pyrazole carboxylic acids with a diverse range of amines. It is intended to serve as a practical guide for researchers in the synthesis and optimization of pyrazole-based compounds.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Several factors influence this decision, including the steric and electronic properties of the substrates, potential for side reactions, and cost. Below is a summary of commonly used coupling reagents with representative yields reported in the literature for the synthesis of pyrazole amides and structurally related heteroaromatic amides.

| Coupling Reagent/System | Pyrazole Carboxylic Acid Substrate | Amine Substrate | Solvent | Base | Yield (%) | Reference |

| EDC/HOBt | 1-Trityl-1H-pyrazole-4-carboxylic acid | Various amines | DMF | DIPEA | 60-85% | [2][3] |

| HATU | 1H-Pyrazole-3-carboxylic acid | Various amines | DMF | DIPEA | 80-95% | [4] |

| DCC/DMAP | 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DCM | - | Low (12%) | [5] |

| PyBOP | N-protected amino acids | Amines | DMF | DIPEA | High | [6] |

| MsCl/NMI | Aryl/Heteroaryl carboxylic acids | Electron deficient pyrazine amines | - | NMI | Moderate to Excellent | [7] |

Note: Yields are highly substrate- and condition-dependent. The data presented here are for illustrative purposes and may not be directly comparable across different reaction systems.

Experimental Protocols

Detailed methodologies for two of the most common and effective coupling protocols are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is widely used due to its reliability, mild reaction conditions, and the water-solubility of the urea byproduct derived from EDC, which simplifies purification.[2][3]

Materials:

-

Pyrazole carboxylic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-